molecular formula C17H11Cl2F3N4O2 B3036831 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 400081-85-8

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No. B3036831
CAS RN: 400081-85-8
M. Wt: 431.2 g/mol
InChI Key: VOBWZNKQCHFWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , cyclization , and functional group transformations . Researchers have reported various synthetic routes, such as click chemistry , to assemble the triazole ring and introduce the desired substituents. Detailed synthetic protocols can be found in relevant literature .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis , oxidation , and substitution . Investigating its behavior under different conditions is crucial for understanding its stability and reactivity. Researchers have explored its reactivity with nucleophiles, electrophiles, and metal catalysts .

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic and Antibacterial Activities : Compounds including the 1,2,3-triazole ring, specifically methyl 1-(3-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-β-carboline-3-carboxylate, demonstrated significant cytotoxic activity against Hela and HepG2 cell lines, and excellent antibacterial activity against Enterococcus faecium (Salehi et al., 2016).

  • Potential Anti-microbial, Anti-oxidant, and Anti-cancer Agents : Some 1,2,3-triazolyl chalcone derivatives exhibit broad spectrum anti-microbial and anti-oxidant activities, and moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

  • Antimicrobial Agents via Vilsmeier–Haack Reaction : 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed broad spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

  • Antimicrobial Activity of Imidazol-Triazole Derivatives : Novel 1,4,5-triphenyl-1H-imidazol-[1,2,3]-triazole derivatives synthesized through click chemistry reaction showed significant antibacterial and antifungal activities (Kumar et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of 1H-1,2,3-Triazol-4-yl Derivatives : Focused on the synthesis and bioactivity of compounds including methyl 2-(1H-1,2,4-triazol-1-yl methyl) 1,3-dioxlan-2-yl] phenyl 2-chlorophenyl ether, highlighting its fungicidal activity and plant growth regulating activity (Jian, 2003).

  • Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate : Investigated the separation of enantiomers of related compounds on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, focusing on weak hydrogen bonds and other kinds of interactions (Bereznitski et al., 2002).

  • Structural Characterization of Thiazole Derivatives : Synthesis and structural characterization of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, with a focus on their isostructural properties (Kariuki et al., 2021).

properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O2/c18-14-5-4-13(7-15(14)19)26-8-12(24-25-26)9-28-16(27)23-11-3-1-2-10(6-11)17(20,21)22/h1-8H,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBWZNKQCHFWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.